N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide
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Overview
Description
N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide is an organic compound known for its nonlinear optical properties. . The compound’s structure consists of a benzohydrazide moiety linked to a 1,3-benzodioxole ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction proceeds as follows:
Benzohydrazide+1,3-Benzodioxole-5-carbaldehyde→N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.
Common Reagents and Conditions:
Oxidation: Potassium carbonate (K₂CO₃) and iodine (I₂) are commonly used for oxidative cyclization to form oxadiazoles.
Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild conditions.
Major Products:
Oxidation: 1,3,4-Oxadiazoles.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide involves its ability to interact with various molecular targets. The compound exhibits donor-acceptor interactions, which stabilize its structure and enhance its nonlinear optical properties . The charge transfer mechanism is facilitated by the π-π* transition, which occurs at 324 nm
Comparison with Similar Compounds
N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]-2-chlorobenzohydrazide: This compound has a similar structure but includes a chlorine substituent, which can alter its chemical and biological properties.
N’-benzylidene-2-hydroxymethylbenzohydrazide: This compound features a hydroxymethyl group, which can influence its reactivity and applications.
Uniqueness: N’-[(E)-1,3-Benzodioxol-5-ylmethylidene]benzohydrazide is unique due to its high hyperpolarizability and significant nonlinear optical properties, making it a valuable material for advanced optical applications .
Properties
CAS No. |
5327-23-1 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C15H12N2O3/c18-15(12-4-2-1-3-5-12)17-16-9-11-6-7-13-14(8-11)20-10-19-13/h1-9H,10H2,(H,17,18)/b16-9+ |
InChI Key |
LDCJHBPONKAQST-CXUHLZMHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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